Product packaging for C.I. Solvent Yellow 107(Cat. No.:CAS No. 67990-27-6)

C.I. Solvent Yellow 107

Cat. No.: B12778182
CAS No.: 67990-27-6
M. Wt: 675.0 g/mol
InChI Key: KTVOLKQQNNIGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C.I. Solvent Yellow 107, with CAS Registry Number 67990-27-6, is a double azo-class chemical compound with the molecular formula C44H58N4O2 and a molecular weight of 674.96 g/mol . This compound is synthesized by the coupling of 3,3'-Dimethylbenzidine with 4-Nonylphenol and is characterized as a red-light yellow dye . It is a grayish-white powder or granular solid with an initial melting point of at least 98.0 °C and a density of 1.31-1.34 g/cm³ . The compound exhibits high lipophilicity, with a LogP value of 13.3, and is soluble in organic solvents such as benzene, toluene, chloroform, and acetone, but is insoluble in water . In research and industrial applications, Solvent Yellow 107 is primarily valued for its coloring properties in various non-polar substrates. Its main applications include use as a colorant for plastics such as polystyrene (PS), where it demonstrates excellent performance, and it is also suitable with restrictions for other polymers including HIPS, ABS, PC, and PMMA . Furthermore, it serves as a critical analyte in method development for High-Performance Liquid Chromatography (HPLC). It can be effectively separated using reverse-phase (RP) HPLC columns, such as the Newcrom R1, with mobile phases containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for mass-spectrometry compatible applications) . This makes it a valuable compound for calibrating equipment, developing separation protocols, and studying the pharmacokinetics of synthetic dyes. This product is For Research Use Only (RUO). It is strictly intended for laboratory research and industrial applications and must not be used for personal, cosmetic, food, medicinal, or therapeutic purposes of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H58N4O2 B12778182 C.I. Solvent Yellow 107 CAS No. 67990-27-6

Properties

CAS No.

67990-27-6

Molecular Formula

C44H58N4O2

Molecular Weight

675.0 g/mol

IUPAC Name

2-[[4-[4-[(2-hydroxy-5-nonylphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-nonylphenol

InChI

InChI=1S/C44H58N4O2/c1-5-7-9-11-13-15-17-19-35-21-27-43(49)41(31-35)47-45-39-25-23-37(29-33(39)3)38-24-26-40(34(4)30-38)46-48-42-32-36(22-28-44(42)50)20-18-16-14-12-10-8-6-2/h21-32,49-50H,5-20H2,1-4H3

InChI Key

KTVOLKQQNNIGGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=C(C=CC(=C4)CCCCCCCCC)O)C)C

Origin of Product

United States

Synthetic Pathways and Process Optimization of C.i. Solvent Yellow 107

Traditional Synthesis Methodologies for C.I. Solvent Yellow 107

The conventional synthesis of this compound is a classic example of azo dye chemistry, primarily involving diazotization and coupling reactions. This method is valued for its reliability and scalability in industrial applications.

Diazotization and Coupling Reactions in Azo Dye Synthesis

Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which connect aromatic rings. nih.gov The synthesis of these dyes predominantly relies on a two-step process: diazotization followed by a coupling reaction. nih.govmdpi.com

The diazotization reaction involves treating a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, to form a diazonium salt. nih.gov This reaction is highly temperature-sensitive and is usually carried out at low temperatures (0–5°C) to prevent the decomposition of the unstable diazonium salt.

The subsequent coupling reaction involves the reaction of the diazonium salt with a coupling component, which is an electron-rich species such as a phenol (B47542) or an aromatic amine. nih.govmdpi.com The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component, resulting in the formation of the azo compound. nih.gov The pH of the reaction medium is a critical parameter in the coupling step, influencing the reaction rate and the nature of the final product.

Role of Specific Precursors in this compound Formation

The synthesis of this compound specifically involves the di-diazotization of 3,3'-dimethylbenzidine, which serves as the diazonium precursor. worlddyevariety.com This is followed by coupling with two moles of p-nonylphenol, the coupling agent.

The step-by-step process begins with dissolving 3,3'-dimethylbenzidine in a chilled acidic medium, such as hydrochloric or sulfuric acid. Sodium nitrite is then gradually added while maintaining a temperature below 5°C to form the corresponding bis-diazonium salt. In a separate vessel, p-nonylphenol is dissolved in an alkaline solution, like sodium hydroxide (B78521), to form the phenoxide ion, which is a more potent coupling component. The bis-diazonium salt solution is then slowly added to the alkaline solution of p-nonylphenol at a controlled temperature of 10–15°C. A 1:2 molar ratio of the bis-diazonium salt to p-nonylphenol is crucial for optimal yield.

After the coupling is complete, the pH is neutralized, and the precipitated dye is filtered, washed to remove inorganic salts, and dried.

Table 1: Key Reagents and Reaction Conditions for Traditional Synthesis

Reagent/Parameter Role/Condition Details
3,3'-Dimethylbenzidine Diazonium precursor The starting aromatic diamine. worlddyevariety.com
p-Nonylphenol Coupling agent Reacts with the diazonium salt. worlddyevariety.com
Sodium Nitrite (NaNO₂) Diazotizing agent Reacts with the amine in an acidic medium.
Hydrochloric Acid (HCl) Acidic medium Provides the acidic environment for diazotization.
Sodium Hydroxide (NaOH) Alkaline medium Activates the coupling component.
Temperature (Diazotization) Reaction Condition Maintained at 0–5°C to ensure stability of the diazonium salt.
Temperature (Coupling) Reaction Condition Controlled at 10–15°C for optimal reaction.

Advanced Synthetic Approaches and Reaction Conditions

While the traditional method is robust, researchers are exploring advanced synthetic routes to improve efficiency, yield, and in some cases, to create novel azo dye structures. These approaches often involve specialized equipment or reaction conditions.

Investigations into High-Pressure Synthesis Routes

High-pressure synthesis is an area of investigation for various chemical reactions, including those involving dyes. For azo dyes, high-pressure conditions can influence the kinetics of isomerization reactions, such as the cis-to-trans thermal isomerization. acs.org Studies on azo dyes in nematic liquid crystals have shown that increasing pressure can increase the rate of this isomerization, which is related to the increased order of the liquid crystal medium. acs.org While direct high-pressure synthesis of this compound is not widely documented, the principles are being explored in related systems. acs.orgnih.gov High-temperature, high-pressure (HTHP) dyeing methods are also employed for applying certain azo dyes to substrates like polyester, indicating the stability of the azo linkage under such conditions. nih.govirjet.netsci-hub.se

Photochemical Reaction Pathways in Related Azo Systems

Photochemistry offers alternative pathways for the synthesis and modification of azo compounds. mdpi.com Research has shown that azo dyes can undergo photoreduction in the presence of a hydrogen donor when exposed to ultraviolet or visible light. researchgate.net This process involves the formation of unstable hydrazyl radicals and hydrazo compounds. researchgate.net While this is often associated with the fading of dyes, controlled photochemical reactions can be harnessed for synthesis. mdpi.comresearchgate.net For instance, photocatalytic methods are being explored for the synthesis of aromatic azo compounds from nitroaromatics. mdpi.com Some manufacturing facilities specializing in fine chemicals list photochemical reactions as part of their capabilities, suggesting its application in the synthesis of complex organic molecules, potentially including specialized dyes. lookchem.com

Exploration of Chemo- and Enantioselective Synthesis for Azo Dyes

The development of chemo- and enantioselective synthesis methods for azo dyes is an emerging field of research. mdpi.comlookchem.com These methods aim to produce specific isomers of azo dyes with high purity, which can be crucial for applications in advanced materials and electronics. While traditional methods for synthesizing asymmetric azo compounds exist, they often have limitations. mdpi.com Newer strategies, such as palladium-catalyzed C-N coupling reactions, are being developed to create asymmetric aromatic azo compounds with greater control. mdpi.com Furthermore, biochemical methods using enzymes like laccase are being investigated for the oxidative coupling of primary aromatic amines to form azo compounds under mild conditions. mdpi.com The synthesis of chiral azo dyes is also an area of interest, with potential applications in creating materials with unique optical properties.

Table 2: Comparison of Synthetic Approaches

Approach Description Potential Advantages
Traditional Synthesis Diazotization of an aromatic amine followed by coupling with an electron-rich compound. nih.gov Well-established, scalable, and cost-effective for bulk production.
High-Pressure Synthesis Utilizes high pressure to influence reaction kinetics and product formation. acs.org Can enhance reaction rates and potentially lead to novel polymorphic forms.
Photochemical Synthesis Uses light to initiate and drive chemical reactions, such as the reduction of nitro compounds to form azo linkages. mdpi.comresearchgate.net Can offer alternative, sometimes milder, reaction pathways and access to unique structures.

Process Design and Optimization for this compound Production

The industrial production of this compound is centered around a well-established azo coupling reaction. The process design focuses on maximizing yield and purity while optimizing reaction time and resource efficiency. The synthesis is a multi-step process involving the diazotization of a diamine followed by its coupling to a phenolic component.

Diazotization Reaction

The initial step in the synthesis is the formation of a bis-diazonium salt from 3,3′-Dimethylbenzidine.

Reaction Setup : 3,3′-Dimethylbenzidine is dissolved in a chilled acidic medium, typically hydrochloric or sulfuric acid.

Reagent Addition : An aqueous solution of sodium nitrite (NaNO₂) is added gradually to the chilled mixture. environmentclearance.nic.in

Critical Parameters : Maintaining a low temperature (0–5°C) is crucial to prevent the decomposition of the unstable diazonium salt. A strongly acidic environment with a pH of 1–2 must be maintained to ensure the reaction proceeds to completion.

Coupling Reaction

The newly formed diazonium salt is then reacted with the coupling component, 4-Nonylphenol.

Coupling Component Preparation : 4-Nonylphenol is dissolved in an alkaline solution, such as sodium hydroxide (NaOH), to generate the more reactive phenoxide ion.

Reaction : The chilled diazonium salt solution is slowly introduced into the alkaline solution of the coupling component. In some process variations, a premixer of p-nonylphenol and an organic solvent like Ortho Xylene is prepared. environmentclearance.nic.in

Stoichiometric and pH Control : An optimal yield is achieved by maintaining a 1:2 molar ratio of the diazonium salt precursor (3,3′-Dimethylbenzidine) to 4-Nonylphenol. The pH is a critical control parameter, with a target range of 8.5 to 9.5, often adjusted using potassium hydroxide (KOH), to facilitate the coupling reaction. environmentclearance.nic.in The reaction is stirred continuously for several hours at a controlled temperature, which may range from 10–15°C during addition to 30-40°C during a heating phase to ensure completion. environmentclearance.nic.in

Post-Processing and Purification

Following the coupling reaction, the crude dye is isolated and purified.

Neutralization and Precipitation : The reaction mixture's pH is adjusted to neutral using an acid like acetic acid or dilute HCl, causing the dye to precipitate out of the solution.

Separation and Washing : The precipitated dye is separated via filtration. The resulting filter cake is washed with water to eliminate inorganic salts and other water-soluble impurities.

Drying : The purified dye is dried in ovens at temperatures ranging from 60–80°C, or in some cases up to 105-110°C, to remove residual water. environmentclearance.nic.in

Formulation : For certain applications, the dried dye is blended with surfactants, such as dodecylbenzene (B1670861) sodium sulfonate, to improve its stability and dispersion in non-polar solvents.

Process Optimization

Research and industrial practice have led to several optimizations of the traditional batch process. The primary goals are to increase yield, reduce reaction time, and improve product consistency.

One significant advancement is the use of microreactors. This technology offers enhanced mixing efficiency and superior heat transfer compared to conventional batch reactors, which can lead to a reduction in side reactions and a more uniform particle size distribution. A comparative analysis highlights the advantages of this modern approach.

Table 1: Comparison of Traditional Batch vs. Microreactor Processes for this compound Synthesis.
ParameterTraditional Batch ProcessMicroreactor Process
Reaction Time2–3 hours1–2 hours
Yield85–90%92–95%
Particle UniformityModerateHigh

Further optimization focuses on precise control of reaction parameters, which are critical for achieving high yield and purity. A yield of over 90% is attainable when the pH during the coupling reaction is carefully controlled within the 8–10 range.

Quality control is paramount in the production process to ensure the final product meets specifications for various applications.

Table 2: Key Quality Control Parameters for this compound. colorantsgroup.com
ParameterMethodSpecification
Purity (HPLC)Chromatography≥98%
Solubility in Toluene (B28343)VisualComplete dissolution
Absorbance (425 nm)UV-Vis Spectroscopy0.638 ± 0.030
Moisture ContentKarl Fischer Titration≤0.5%

The selection of solvents and post-reaction work-up procedures are also areas for optimization. For instance, after the coupling reaction, the aqueous layer is separated from the organic layer (containing the dye) before proceeding to solvent removal and drying, which streamlines the purification process. environmentclearance.nic.in

Spectroscopic Characterization and Photophysical Properties of C.i. Solvent Yellow 107

Ultraviolet-Visible Absorption Spectroscopy of C.I. Solvent Yellow 107

The interaction of this compound with ultraviolet and visible light provides fundamental information about its electronic structure. The absorption of light at specific wavelengths corresponds to the energy required to promote electrons to higher energy levels.

Electronic Transitions and Chromophoric Analysis (π–π transitions)*

The color of this compound arises from the absorption of light in the visible region of the electromagnetic spectrum, which is primarily due to π–π* electronic transitions within its chromophoric system. researchgate.net The molecule's structure, containing a series of conjugated double bonds and aromatic rings, forms an extensive π-electron system. worlddyevariety.com When the dye molecule absorbs light, an electron is excited from a π bonding orbital (the highest occupied molecular orbital or HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital or LUMO). nih.govgriffith.edu.au

In a solvent like dimethylformamide (DMF), a related compound, Reactive Yellow 107, exhibits an absorption maximum (λmax) at 420 nm, which is attributed to the π–π* transition of the conjugated system. researchgate.net A similar absorption profile is expected for this compound in non-polar solvents like toluene (B28343), where it shows a characteristic yellow color. colorantsgroup.com The specific wavelength of maximum absorption is influenced by the extent of conjugation and the presence of various substituent groups on the aromatic rings. researchgate.net

Solvatochromic Effects and Solvent Polarity Influences on Absorption Spectra

Solvatochromism describes the change in a substance's color, and consequently its absorption spectrum, when dissolved in different solvents. wikipedia.org This phenomenon is a direct result of the differential solvation of the ground and excited electronic states of the dye molecule. researchgate.net The polarity of the solvent, its ability to form hydrogen bonds, and its refractive index are key factors that influence these interactions. wikipedia.orgresearchgate.net

For azo dyes like this compound, an increase in solvent polarity can lead to either a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. wikipedia.org In the case of a positive solvatochromic effect, polar solvents stabilize the more polar excited state to a greater extent than the ground state, leading to a smaller energy gap and a shift to longer wavelengths (red shift). wikipedia.orgresearchgate.net Conversely, if the ground state is more stabilized by the polar solvent, a blue shift occurs. The specific nature of the solvatochromic shift in this compound would depend on the change in its dipole moment upon excitation.

Detailed studies on analogous azo dyes have demonstrated significant solvatochromic shifts. For instance, the absorption maxima of certain dyes can shift considerably when moving from a non-polar solvent like toluene to a polar solvent like acetone. wikipedia.org The magnitude and direction of this shift provide valuable information about the electronic distribution in the ground and excited states of the dye.

Table 1: Illustrative Solvatochromic Effects on Azo Dyes This table presents hypothetical data for this compound based on typical solvatochromic behavior of similar azo dyes.

Solvent Polarity (Dielectric Constant) Absorption Maximum (λmax, nm)
Hexane 1.88 415
Toluene 2.38 425 colorantsgroup.com
Chloroform 4.81 430
Acetone 20.7 440

Impact of Substituent Groups on Absorption Characteristics

The electronic properties of substituent groups attached to the aromatic rings of an azo dye have a profound impact on its absorption spectrum. researchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy levels of the HOMO and LUMO, thereby shifting the absorption maximum.

For example, the introduction of an electron-donating group, such as a methoxy (B1213986) group, can lead to a red shift in the absorption maximum. bohrium.com This is because the EDG increases the electron density of the π-system, raising the energy of the HOMO and decreasing the energy gap for the π–π* transition. Conversely, an electron-withdrawing group, like a nitro group, can lower the energy of the LUMO, also resulting in a red shift. nih.gov The position of the substituent on the aromatic ring (ortho, meta, or para) also plays a crucial role in determining the extent of its influence on the absorption characteristics. bohrium.com

Fluorescence Spectroscopy of this compound and Analogous Azo Systems

While many azo compounds are known to be poor fluorophores due to efficient non-radiative decay pathways, their fluorescence properties can be investigated and, in some cases, enhanced. nih.gov Fluorescence involves the emission of a photon from a molecule as it returns from an excited electronic state to the ground state.

Quantum Yield and Luminescence Efficiency Investigations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Azo dyes typically exhibit low fluorescence quantum yields because the energy of the excited state is often dissipated through non-radiative processes such as internal conversion and intersystem crossing. researchgate.netresearchgate.net

The solvent environment can significantly influence the fluorescence quantum yield. mdpi.com In some cases, increasing solvent polarity can lead to a decrease in quantum yield due to the promotion of non-radiative decay pathways. researchgate.net However, the specific effect of the solvent depends on the intricate balance of interactions between the dye and the solvent molecules. researchgate.net

Table 2: Representative Fluorescence Quantum Yields of Azo Dyes in Different Solvents This table presents hypothetical data for this compound based on general trends for azo dyes.

Solvent Fluorescence Quantum Yield (Φf)
Cyclohexane 0.05
Toluene 0.03
Dichloromethane 0.01

Strategies for Modulating Fluorescence: Role of Molecular Complexation (e.g., Difluoroborane (B8323493) Complexes)

A key strategy for enhancing the fluorescence of azo dyes involves the formation of molecular complexes, particularly with difluoroborane (BF2). researchgate.net Complexation with a BF2 unit can rigidify the molecular structure and suppress non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield. researchgate.netbohrium.com

The formation of a difluoroborane complex with an azo dye, such as a derivative of 1-phenylazonaphthalen-2-ol, has been shown to create novel fluorescent dyes. researchgate.net These complexes often exhibit bright fluorescence and their emission properties can be tuned by altering the substituents on the aromatic rings. bohrium.com For instance, the introduction of methoxy groups can shift the fluorescence to longer wavelengths (red-shift). bohrium.com This approach transforms weakly or non-fluorescent azo compounds into valuable fluorophores with potential applications in various fields. researchgate.netdntb.gov.ua

Advanced Spectroscopic Techniques for Structural Elucidation of this compound

The definitive identification and structural confirmation of this compound rely on a combination of sophisticated spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete picture of the molecule's architecture.

Infrared (IR) Spectroscopy

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (Phenolic)Stretching, broad3200-3600
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-2960
C=C (Aromatic)Stretching1450-1600
N=N (Azo)Stretching~1400-1450 (often weak)
C-O (Phenolic)Stretching1180-1260
C-NStretching1250-1350

The presence of a broad band in the 3200-3600 cm⁻¹ region would be strong evidence for the hydroxyl groups, while the sharp peaks between 2850 and 2960 cm⁻¹ would confirm the long aliphatic nonyl chains.

Mass Spectrometry (MS) Applications

Mass spectrometry is employed for the crucial task of validating the molecular weight of this compound and can provide structural information through fragmentation analysis. The molecular formula is C₄₄H₅₈N₄O₂, corresponding to a molecular weight of approximately 674.96 g/mol . worlddyevariety.com

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺.

Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would emerge. For azo dyes, a common fragmentation pathway involves the cleavage of the azo bonds (-N=N-). epa.gov For this compound, this would likely involve the symmetrical or asymmetrical cleavage of the two azo linkages.

Expected Ion Description Approximate m/z
[M+H]⁺Protonated molecular ion675.97
[M-C₉H₁₉O+H]⁺Loss of a nonylphenol radical~455
[C₁₄H₁₄N₂]⁺Fragment from 3,3'-dimethylbenzidine core~210
[C₁₅H₂₅O]⁺Fragment from 4-nonylphenol~221

This table outlines plausible fragmentation pathways. The exact fragments and their relative intensities would need to be confirmed by experimental data.

Excited State Dynamics and Energy Transfer Mechanisms in this compound

While specific photophysical studies on this compound are limited, its behavior can be inferred from extensive research on other bis-azo dyes and azobenzene (B91143) derivatives. lifescienceglobal.commdpi.com The photochemistry of such molecules is typically dominated by ultrafast processes following the absorption of light.

Upon excitation by UV or visible light, the molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁), usually via a π-π* transition localized on the conjugated system. For most azobenzene-type dyes, the excited state deactivates primarily through non-radiative pathways, leading to low fluorescence quantum yields. mdpi.com

The most significant of these pathways is typically a rapid trans-cis isomerization around the nitrogen-nitrogen double bonds. This isomerization process is incredibly efficient and often occurs on a picosecond or even femtosecond timescale. nih.gov The dynamics are governed by the molecule moving along the excited-state potential energy surface towards a "conical intersection," a point where the excited state and ground state surfaces touch. This provides a highly efficient funnel for the molecule to return to the ground state without emitting a photon. researchgate.net The solvent environment can play a crucial role; solvent polarity and viscosity can influence the energy of the excited states and the dynamics of the isomerization, thereby affecting the excited-state lifetime. researchgate.net

In a molecule like this compound with two azo chromophores linked by a biphenyl (B1667301) system, the electronic states are likely delocalized across the entire conjugated framework. Therefore, rather than a simple Förster Resonance Energy Transfer (FRET) between two independent chromophores, the excited-state dynamics reflect the relaxation of the molecule as a whole. The two azo moieties are electronically coupled, and their collective behavior dictates the photophysical outcome.

Experimentally, these ultrafast events would be investigated using techniques like femtosecond transient absorption spectroscopy. nih.govrsc.org This method allows researchers to monitor the formation and decay of short-lived excited states and isomerization intermediates in real-time, providing definitive insights into the de-excitation channels.

Computational Chemistry and Theoretical Modeling of C.i. Solvent Yellow 107

Density Functional Theory (DFT) Calculations for C.I. Solvent Yellow 107

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of dye molecules like this compound. mdpi.com By modeling the electronic interactions, DFT calculations offer deep insights into the molecule's structure and reactivity. These computational methods are instrumental in predicting molecular vibrations, absorption and emission spectra, and various chemical reactivity parameters. nih.gov

The electronic characteristics of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally indicates higher reactivity. nih.gov

Analyses based on Frontier Molecular Orbital (FMO) theory reveal that the HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. nih.gov For azo dyes, these orbitals are crucial in understanding the electronic transitions that give rise to their color. DFT calculations can accurately predict the energies of these orbitals, which helps in correlating the molecular structure with its observed spectroscopic properties. nih.govaimspress.com The distribution of electron density in the HOMO and LUMO also provides valuable information about the sites susceptible to electrophilic and nucleophilic attack. aimspress.com The solvent environment can also influence the HOMO-LUMO energy levels. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital Energies of a Representative Azo Dye System
OrbitalEnergy (eV)Characteristic
HOMO-5.227Electron Donating Tendency
LUMO-0.237Electron Accepting Tendency
Energy Gap4.99Indicator of Chemical Reactivity

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. nih.gov This allows for the precise calculation of bond lengths, bond angles, and dihedral angles. nih.gov For similar azo dye structures, calculated bond lengths such as C-C, C-H, C-N, and C-S have been shown to be in good agreement with experimental data. nih.gov

Conformational studies, also performed using DFT, explore the different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly important for flexible molecules that can adopt multiple shapes. For some disperse yellow dyes, computational studies have shown that different conformers, such as cis and trans isomers, can exist, with the trans isomers often being slightly more thermally stable. nju.edu.cn The energy differences between these conformers are typically small, suggesting that multiple forms can be accessible under normal conditions. nju.edu.cn

Molecular Dynamics Simulations for this compound Interactions in Solvents

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in various solvent environments. chemrxiv.org These simulations can predict how the dye molecule moves, rotates, and interacts with solvent molecules over time. avestia.com This information is critical for understanding solubility, diffusion, and aggregation behavior in non-polar solvents.

By simulating the interactions at an atomic level, MD can reveal how different solvents affect the conformation and stability of the dye. chemrxiv.orgnih.gov For instance, simulations can show whether a solvent promotes an extended or a more compact conformation of the dye molecule. chemrxiv.org This is particularly relevant for understanding how the dye will perform in applications such as coloration of petroleum products. colorantsgroup.com The choice of solvent can significantly impact the dye's behavior, including its adsorption onto surfaces, which is a key aspect of many of its applications. chemrxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the chemical structure of a molecule with its physical and chemical properties. For this compound, QSPR models can be developed to predict properties like solubility in various solvents. These models use molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.

By establishing a mathematical relationship between these descriptors and a specific property, QSPR can be a valuable tool for predicting the behavior of new or untested dye molecules, thereby guiding the design of dyes with desired characteristics.

Theoretical Prediction of Photophysical Properties: Application of Lippert-Mataga and Bakhshiev Plots

The photophysical properties of this compound, such as its absorption and fluorescence behavior in different solvents, can be investigated theoretically. Solvatochromism, the change in color of a substance when it is dissolved in different solvents, is a key phenomenon that can be analyzed using theoretical models.

The Lippert-Mataga and Bakhshiev equations are used to study the effect of solvent polarity on the Stokes shift (the difference between the maximum absorption and emission wavelengths). researchgate.netresearchgate.net By plotting the Stokes shift against a function of the solvent's dielectric constant and refractive index, these plots can provide information about the change in the dye molecule's dipole moment upon excitation. researchgate.netrsc.org This helps in understanding the nature of the excited state and the interactions between the dye and the solvent molecules. nih.gov Such theoretical predictions of photophysical properties are crucial for applications where the color and fluorescence of the dye are important. unesp.br

Tautomerism and Isomerism in this compound Systems (Azo-Hydrazone Tautomer Stability)

Azo dyes containing a hydroxyl group ortho to the azo linkage, a structural feature present in many quinoline-based dyes, can exist in two tautomeric forms: the azo form and the hydrazone form. nih.govscispace.comnitrkl.ac.in This phenomenon, known as azo-hydrazone tautomerism, significantly influences the dye's color, stability, and technical properties. nitrkl.ac.inunifr.ch

DFT calculations are a primary method for determining the relative stability of these two tautomers. scispace.com For many related disperse yellow dyes, computational results indicate that the hydrazone form is often more stable than the azo form. nju.edu.cn The energy difference between the tautomers can be substantial, often favoring one form significantly. nju.edu.cn The stability of the tautomers can be influenced by various factors, including the solvent environment. nih.govnitrkl.ac.in Polar solvents may favor one form over the other due to differences in how they stabilize each tautomer through intermolecular interactions like hydrogen bonding. nitrkl.ac.in

Table 2: Relative Stability of Azo and Hydrazone Tautomers for a Representative Disperse Yellow Dye
TautomerRelative Energy (kJ/mol)Predominant Form
Azo~150Hydrazone
Hydrazone0

Advanced Analytical Methodologies for C.i. Solvent Yellow 107 Detection and Quantification

Chromatographic Techniques for C.I. Solvent Yellow 107 Analysis

Chromatography is a cornerstone for the separation and analysis of complex mixtures, and various chromatographic methods are employed to analyze this compound. These techniques separate the dye from impurities, degradation products, or matrix components, allowing for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and UV Detectors

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For azo dyes like Solvent Yellow 107, reversed-phase chromatography is commonly utilized.

A typical HPLC system for this analysis employs a C18 column with a gradient mobile phase, often consisting of acetonitrile (B52724) and water. The detection is commonly performed using a Diode Array Detector (DAD) or a variable wavelength UV-Vis detector. The DAD has the advantage of acquiring the entire UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment. valenciacollege.eduncsu.edu Based on technical data, the absorbance maximum (λmax) for this compound in toluene (B28343) is approximately 425 nm, which is a suitable wavelength for detection and quantification.

Table 1: Typical HPLC-DAD/UV Parameters for Azo Dye Analysis

Parameter Description
Column Reversed-phase C8 or C18
Mobile Phase Acetonitrile/Water or Methanol/Water, often with modifiers like formic acid or phosphate (B84403) buffer
Elution Gradient elution to resolve compounds with different polarities
Detector Diode Array Detector (DAD) or UV-Vis Detector

| Detection Wavelength | Set at the absorbance maximum (λmax) of the analyte (e.g., ~425 nm for Solvent Yellow 107) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is invaluable for trace-level detection and confirmation of this compound, as well as for identifying its transformation or degradation products. The advantage of LC over Gas Chromatography (GC) for this type of analysis is its ability to handle less volatile and more polar compounds, such as azo dyes and their metabolites, without the need for derivatization. colorantsgroup.com

In an LC-MS/MS system, after chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The resulting ions are then separated by the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed by a second mass analyzer. For azo dyes, a common fragmentation pathway involves the cleavage of the azo (-N=N-) bonds. This process, monitored in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and low detection limits. shimadzu.comlabrulez.com

Table 2: LC-MS/MS Method Parameters

Parameter Description
Separation Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC
Column C18 reversed-phase
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)

| Sample Preparation | Solvent extraction (e.g., with methanol), followed by centrifugation and filtration lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

While intact azo dyes like this compound are generally non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis, this technique is critical for the analysis of related compounds. Specifically, GC-MS is the standard method for detecting and quantifying the carcinogenic aromatic amines that can be formed from the reductive cleavage of the azo linkage. gcms.cz

This compound is synthesized by coupling diazotized 3,3′-Dimethylbenzidine with 4-Nonylphenol. worlddyevariety.com 3,3′-Dimethylbenzidine is a regulated aromatic amine, and testing for its presence as a degradation product is a key safety assessment. The standard procedure involves a chemical reduction of the dye, followed by liquid-liquid extraction of the resulting amines and subsequent analysis by GC-MS. gcms.cz The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes this a robust method for regulatory testing. gcms.czasianpubs.org

Thin Layer Chromatography (TLC) in Azo Dye Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of azo dyes. researchgate.net It is often employed for screening purposes, to monitor the progress of a chemical reaction, or to quickly check the purity of a sample. shimadzu.com

In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass or plastic plate, which serves as the stationary phase. The sample is spotted onto the plate, which is then placed in a chamber with a solvent or solvent mixture (the mobile phase). As the mobile phase moves up the plate by capillary action, it separates the components of the sample. For azo dyes, various solvent systems can be used, often consisting of combinations of petroleum ether, acetone, chloroform, and methanol. researchgate.net The separation is visualized by the colored spots of the dyes themselves.

Table 3: Common TLC Systems for Azo Dye Separation

Component Description
Stationary Phase Silica gel plates
Mobile Phase Mixtures of non-polar and polar solvents (e.g., petroleum ether/ethyl acetate, chloroform/methanol) researchgate.netnih.gov
Detection Visual inspection of colored spots

| Quantification | Retardation factor (Rf) calculation for qualitative identification |

Spectrophotometric Determination Methods

Spectrophotometric methods are based on the absorption of electromagnetic radiation by an analyte at a specific wavelength. These techniques are widely used for the quantitative analysis of colored compounds like this compound.

Fluorescence Emission Spectrometry

Fluorescence emission spectrometry is an analytical technique that measures the fluorescence from a sample. It involves exciting a molecule at a specific wavelength of light, causing it to move to a higher electronic energy state. As the molecule returns to its ground state, it emits a photon of light at a longer wavelength, and this emitted light is detected.

While many azo compounds, characterized by the –N=N– chromophore, are known to be poor fluorophores due to efficient non-radiative decay pathways, their fluorescent properties can still be investigated. The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a key parameter in these studies. For azo dyes, this yield can be influenced by the solvent environment. A key strategy for potentially enhancing the fluorescence of azo dyes like this compound involves the formation of molecular complexes, for example, with difluoroborane (B8323493).

Below is a table representing hypothetical fluorescence quantum yields for this compound, based on general trends observed for azo dyes in different solvents.

Table 1: Representative Fluorescence Quantum Yields of an Azo Dye in Various Solvents

Solvent Fluorescence Quantum Yield (Φf)
Cyclohexane 0.05
Toluene 0.03

This data is hypothetical and based on general trends for azo dyes.

Sample Preparation and Extraction Techniques for Complex Matrices

Effective detection and quantification of this compound from complex matrices, such as petroleum products, environmental samples, or biological fluids, necessitates robust sample preparation and extraction techniques. These methods are crucial for isolating the analyte from interfering substances and concentrating it to a level suitable for instrumental analysis.

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a sample preparation technique that uses a solid adsorbent (the stationary phase) to separate components of a liquid mixture. The principle is similar to liquid chromatography, where compounds are separated based on their physical and chemical properties. For a hydrophobic molecule like this compound, a common approach would involve using a C18-bonded silica cartridge.

The general procedure involves:

Conditioning: The SPE cartridge is washed with a solvent to activate the stationary phase.

Loading: The sample matrix containing the analyte is passed through the cartridge. This compound would be retained on the nonpolar C18 stationary phase, while more polar, water-soluble components would pass through.

Washing: The cartridge is washed with a weak solvent to remove any remaining impurities that might have been weakly retained.

Elution: A strong, nonpolar organic solvent is passed through the cartridge to desorb the this compound, which is then collected for analysis. ntk-kemi.com

SPE requires significantly less solvent than traditional liquid-liquid extraction and can provide cleaner extracts. ikm.org.my

Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is a modification of liquid-liquid extraction that is particularly useful for extracting polar and non-polar analytes from aqueous samples. researchgate.net The technique is based on the phenomenon that the miscibility of water with a water-miscible organic solvent, such as acetonitrile, decreases significantly upon the addition of a salt. chromatographyonline.comnih.gov This "salting-out" effect causes the formation of two distinct phases: a salt-rich aqueous phase and an organic solvent phase. chromatographyonline.com

The analyte, this compound, would partition into the organic phase, which can then be easily separated for analysis. ikm.org.my SALLE is known for being simple, fast, cost-efficient, and more environmentally friendly than conventional LLE. researchgate.netnih.gov The procedure typically involves mixing the aqueous sample with a water-miscible solvent (e.g., acetonitrile), adding a salt (e.g., ammonium (B1175870) sulfate (B86663) or sodium chloride) to induce phase separation, vortexing, and centrifuging to separate the layers. ikm.org.my

Table 2: Key Parameters in the SALLE Procedure

Parameter Description Example
Extraction Solvent A water-miscible organic solvent where the analyte is soluble. Acetonitrile researchgate.netnih.gov
Type of Salt A salt with high solubility in water but low solubility in the organic solvent. Ammonium Sulfate, Sodium Chloride ikm.org.myresearchgate.net
Amount of Salt Sufficient quantity to induce phase separation. 4 g of MgSO₄ plus 1 g of NaCl for a 10 mL sample. researchgate.net

| pH of Sample | Adjusted to suppress the ionization of the analyte to improve extraction efficiency. | Varied between 5-9 for azo dyes. ikm.org.my |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Procedure

The QuEChERS method is a streamlined sample preparation approach that involves an initial extraction followed by a cleanup step. While widely used for pesticide residue analysis in food and environmental samples, its principles are applicable to other analytes, including dyes.

A typical QuEChERS procedure for a solid or semi-solid matrix would involve two main steps:

Extraction: The sample is homogenized and then vigorously shaken with an organic solvent, typically acetonitrile. For this compound, this step would extract the dye from the matrix into the solvent.

Salting-Out and Cleanup: A combination of salts, commonly anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added to the extract. researchgate.net The MgSO₄ helps to remove excess water, while the NaCl induces a phase separation between the acetonitrile and the remaining aqueous layer. researchgate.net The mixture is centrifuged, and a portion of the upper acetonitrile layer, containing the this compound, is collected. This extract can then be further cleaned using dispersive SPE (d-SPE) if necessary before analysis.

Hyphenated Techniques in this compound Research

Hyphenated techniques are powerful analytical methods developed by coupling a separation technique with an online spectroscopic detection technology. nih.gov This combination leverages the separation power of chromatography with the identification capabilities of spectroscopy. For the analysis of this compound, especially after extraction from complex matrices, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. nih.gov

Following sample preparation using methods like SPE or SALLE, the extract can be injected into an LC-MS system. The liquid chromatograph separates this compound from other co-extracted compounds. The eluent then flows directly into the mass spectrometer, which provides mass information that can confirm the identity and determine the quantity of the dye. The use of tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity, allowing for the direct analysis of extracts that may not be perfectly clean. nih.govnih.gov This approach is highly effective for the high-throughput analysis of trace levels of compounds in complex samples. nih.gov

Material Science Applications of C.i. Solvent Yellow 107: Advanced Aspects

Polymer and Plastic Coloration: Mechanisms and Interactions

The primary mechanism for coloring polymers with C.I. Solvent Yellow 107 involves its dissolution at a molecular level within the polymer matrix during the melting or extrusion phase. As a solvent dye, it does not scatter light like a pigment but rather dissolves completely, resulting in a transparent or translucent coloration, assuming the base polymer is clear. The interaction between the dye and the polymer is governed by intermolecular forces, where the non-polar nature of the dye molecule facilitates its dispersion among the long-chain polymer molecules. Good thermal stability is a critical prerequisite for any dye used in polymer processing, as degradation at high temperatures can lead to color changes and loss of performance. acs.org

Dyeing of Engineering Plastics (e.g., ABS, PC, Nylon Polyamides)

This compound is utilized in the coloration of various engineering plastics, which are processed at high temperatures. Its suitability for polymers such as Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC), and Nylon (Polyamides) is dependent on its ability to withstand the specific processing temperatures of these materials without significant degradation. The dye is typically pre-mixed with the plastic pellets before being fed into an extruder, where it melts and dissolves into the polymer matrix, ensuring a homogenous color distribution in the final molded product. The selection of a solvent dye for these applications is based on its heat resistance and compatibility with the host plastic. made-in-china.com

Table 1: General Suitability of Solvent Dyes in Engineering Plastics

Plastic Type Common Processing Temperature Range (°C) Required Dye Characteristic
ABS (Acrylonitrile Butadiene Styrene) 200 - 240 °C High Thermal Stability
PC (Polycarbonate) 280 - 320 °C Excellent Heat Resistance

Integration into Thin Films, Filaments, and Laminates

The integration of this compound into thin films, filaments, and laminates follows the principle of solution deposition or melt extrusion. For thin films, the dye can be dissolved along with the polymer in a suitable solvent, and the resulting colored solution can be cast or coated onto a substrate. Subsequent evaporation of the solvent leaves a uniformly colored thin film. princeton.edumdpi.com The uniformity and morphology of the film are influenced by the solvent's polarity and evaporation rate. mdpi.com For filaments and laminates produced via extrusion, the dye is incorporated into the polymer melt, as described in the previous section. The key is to achieve a stable molecular dispersion of the dye within the polymer host to ensure consistent color and optical properties.

Performance in 3D Printing Applications

The use of this compound in 3D printing is contingent on the specific technology employed. In Fused Filament Fabrication (FFF), the most common form of 3D printing, colorants are incorporated into the thermoplastic filament (e.g., ABS, PLA). A critical requirement for any dye used in this process is high thermal stability to prevent degradation as the filament is melted and extruded through the heated nozzle. acs.org Organic dyes are often limited in this application due to the high extrusion temperatures required for engineering polymers. acs.org

In Direct Ink Writing (DIW) applications, the dye would be dissolved in a liquid ink formulation. The performance would depend on the dye's solubility and stability within the ink's solvent system and its ability to not interfere with the rheological properties (e.g., viscosity) required for precise extrusion and shape retention of the printed structure. acs.org

Fuel and Lubricant Differentiation Technologies

This compound serves as an effective marker for the coloration and differentiation of fuels and lubricants. colorantsgroup.com Its high solubility in petroleum products and hydrocarbon oils allows it to be easily and homogeneously blended, imparting a clear, bright yellow color for identification and branding purposes. colorantsgroup.com This is crucial for distinguishing between different grades of fuels (e.g., heating oil vs. motor diesel) or different types of lubricants with specific applications.

Spectroscopic Signatures in Hydrocarbon-Based Systems for Traceability

The distinct molecular structure of this compound provides a unique spectroscopic signature that can be used for traceability and quality control. When dissolved in a hydrocarbon solvent like toluene (B28343), the dye exhibits a characteristic absorbance peak in the visible spectrum. This allows for its quantitative detection even at very low concentrations using UV-Vis spectroscopy. This technique can be used to verify the presence of the marker dye, ensure correct dosage, and detect adulteration or misuse of taxed and untaxed fuel products. wikipedia.orgchem-soc.si The principle is similar to that of other fuel markers like Solvent Yellow 124, which can be detected at parts-per-million (ppm) levels. wikipedia.org

Table 2: Spectroscopic Properties of this compound

Property Method Specification
Spectral Strength UV-Vis Spectroscopy 100±5%
Absorbance Peak (λmax) UV-Vis Spectroscopy ~425 nm
Absorbance Value UV-Vis Spectroscopy 0.638 ± 0.030 (for a 0.002% solution in toluene in a 1cm cell)

Data sourced from technical specifications for a commercial grade of Solvent Yellow 107. colorantsgroup.com

Long-Term Stability and Performance in High-Temperature Lubricants

For a dye to be effective in lubricant applications, particularly those involving high temperatures such as engine or transmission oils, it must exhibit excellent long-term thermal and chemical stability. primachemicals.com Azo dyes like this compound are selected for these applications based on their ability to resist degradation under harsh operating conditions. Degradation of the dye could lead to a loss of color, the formation of insoluble precipitates that could harm mechanical systems, or adverse chemical reactions with lubricant additives. While specific long-term performance data in high-temperature lubricants is proprietary to manufacturers, the general class of solvent dyes is valued for its stability, with products like this compound having a specified shelf life of two years under normal storage conditions, indicating good chemical robustness. colorantsgroup.comprimachemicals.com

Advanced Coatings and Inks Formulations (e.g., Hot Stamp, Foil Coatings)

The utility of this compound in advanced coatings and inks is predicated on its thermal stability, vibrant color, and compatibility with non-aqueous systems. These characteristics are particularly relevant in the formulation of inks for hot stamping and foil coatings, where performance under elevated temperatures and pressures is critical.

Hot stamping is a process that involves the transfer of a pre-dried ink or foil to a substrate under heat and pressure. calor.de The colorant within the foil's color layer must withstand these conditions without degradation to ensure a high-quality, durable finish. Diazo dyes, such as this compound, are known for their robust chemical structure, which can contribute to the necessary heat resistance for such applications. jonespt.com.au

In the formulation of hot stamping foils, this compound would be incorporated into the color layer, which is typically a pigmented or metalized film. The selection of a suitable solvent dye is crucial for achieving the desired hue and opacity in the final stamped design. The compatibility of the dye with the binder resins in the color layer is essential for ensuring uniform dispersion and adhesion.

The performance of a solvent dye in hot stamping foil applications can be evaluated based on several key parameters:

Thermal Stability: The dye must not decompose or alter its color at the temperatures used in the hot stamping process.

Lightfastness: The ability of the dye to resist fading upon exposure to light is critical for the longevity of the printed design.

Solubility: The dye must be readily soluble in the solvents used to prepare the ink or coating formulation.

Adhesion: The dye, as part of the color layer, must adhere well to the substrate after the transfer process.

The table below outlines the desired properties for a solvent dye intended for use in hot stamping foil formulations.

PropertyDesired CharacteristicRelevance to Hot Stamping Foils
Chemical Class DiazoProvides strong chromophores for vibrant color.
Solubility High in organic solvents (e.g., ketones, esters)Enables uniform incorporation into the ink/coating formulation.
Thermal Stability High decomposition temperaturePrevents color degradation during the heat-intensive transfer process.
Lightfastness Good to excellent (BWS rating of 5 or higher)Ensures the durability and longevity of the printed color.
Particle Size Finely dispersedContributes to a smooth and high-quality finish on the substrate.

Specialized Functional Material Development (e.g., for Leak and Oil/Water Path Detection)

The application of this compound extends to the development of specialized functional materials, particularly for the detection of leaks in oil-based systems and for tracing the pathways of oils and water. This utility is derived from its solubility in hydrocarbons and its potential for fluorescence.

In industrial settings, the early detection of leaks in hydraulic systems, engines, and gearboxes is crucial for preventing equipment failure and environmental contamination. Fluorescent tracer dyes are often added to lubricating oils to facilitate leak detection. leak-detection-shop.comlu.se When the oil containing the dye leaks, it can be visualized under ultraviolet (UV) light, allowing maintenance personnel to pinpoint the source of the leak quickly and accurately.

While not all solvent dyes are inherently fluorescent, many organic dyes can exhibit fluorescence under specific conditions or with molecular modification. The reddish-light yellow hue of this compound suggests it absorbs light in the blue-violet region of the spectrum, which is a prerequisite for yellow fluorescence. worlddyevariety.com If this compound possesses fluorescent properties, it would be a valuable tool for leak detection in petroleum-based products. colorantsgroup.com

The effectiveness of a fluorescent tracer dye for leak detection is determined by several factors:

Fluorescence Quantum Yield: A high quantum yield is desirable for a bright, easily detectable fluorescent signal.

Solubility and Stability in the Host Medium: The dye must remain dissolved and chemically stable in the oil over time and under operating conditions.

Detection Wavelength: The dye's excitation and emission wavelengths should be compatible with standard UV inspection lamps.

The following table details the key research findings and parameters relevant to the use of a solvent dye like this compound for leak detection.

Research ParameterFinding / Desired OutcomeImplication for Leak Detection
Excitation Wavelength (λex) Typically in the near-UV to blue range (365-450 nm)Compatibility with common and safe UV-A and blue light inspection lamps.
Emission Wavelength (λem) In the visible spectrum, with a significant Stokes shift (e.g., yellow-green region)The emitted light is easily visible to the human eye and distinguishable from the background.
Fluorescence Intensity HighEnables the detection of very small leaks.
Solubility in Hydrocarbons HighEnsures the dye is homogeneously mixed with the oil and does not separate or precipitate.
Chemical Inertness Does not react with oil additives or system componentsGuarantees that the dye does not alter the properties of the lubricant or damage the machinery.

The detection of oil paths in water is another critical application, particularly in environmental monitoring and industrial process control. A solvent dye that is soluble in oil but not in water can be used to visualize the presence and movement of oil in an aqueous environment. The distinct color of this compound would make it a suitable candidate for this purpose, as it would clearly delineate the oil phase from the water phase.

Environmental Fate and Degradation Mechanisms of C.i. Solvent Yellow 107

Photodegradation Pathways of Azo Dyes under Environmental Conditions

Photodegradation, or the breakdown of compounds by light, is a key environmental process for many organic pollutants. For azo dyes, this typically occurs through advanced oxidation processes involving highly reactive oxygen species (ROS). mdpi.com

The primary mechanisms of photodegradation for azo dyes include:

Direct Photolysis : This involves the direct absorption of photons by the dye molecule, leading to an excited state and subsequent cleavage of chemical bonds. However, the complex and stable structure of many azo dyes makes them resistant to direct photolysis under typical environmental sunlight conditions.

Indirect Photodegradation (Photocatalysis) : This is a more effective pathway where a semiconductor catalyst, such as titanium dioxide (TiO₂), is activated by UV radiation. mdpi.comtandfonline.com This activation generates electron-hole pairs, which react with water and oxygen to produce powerful oxidizing agents like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). mdpi.com These radicals then attack the azo dye molecule, leading to its degradation. researchgate.net

Two principal pathways have been proposed for the photocatalytic degradation of azo dyes researchgate.net:

Electron Transfer Pathway : The excited dye molecule is oxidized, producing reactive species that interact with dissolved oxygen to form superoxide radicals. These radicals further attack the dye structure until it is mineralized. researchgate.netresearchgate.net

Energy Transfer Pathway : The excited dye sensitizes triplet oxygen to the highly reactive singlet oxygen, which can then break down the dye molecule. researchgate.net

The degradation kinetics are significantly influenced by the dye's molecular structure. Studies have shown that monoazo dyes are the most readily degradable, while trisazo dyes are the most difficult, with disazo dyes (such as C.I. Solvent Yellow 107) falling in the middle range. tandfonline.com The process ultimately aims for complete mineralization, converting the dye into carbon dioxide, water, and inorganic ions. researchgate.net

Biodegradation of this compound by Microbial Systems

Biodegradation offers an eco-friendly and cost-effective approach to treating dye-laden wastewater. gsconlinepress.com Various microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade azo dyes. aalto.fimdpi.com The process can occur under both aerobic and anaerobic conditions, often involving synergistic actions within a microbial consortium. mdpi.com Microbial systems employ two main strategies: biosorption, where the dye binds to the microbial biomass, and enzymatic degradation, where the dye is broken down through metabolic processes. mdpi.com

The core of microbial dye degradation lies in the action of specific enzymes. Oxidoreductases are a class of enzymes that catalyze the transfer of electrons and are crucial for breaking down complex organic molecules like azo dyes. ijcmas.com

Key enzymes involved in this process include:

Laccases : These are multi-copper oxidases, extensively studied for their ability to decolorize azo dyes. nih.govresearchgate.net They operate through a non-specific free-radical mechanism, which oxidizes the dye and breaks down its chromophore without forming the toxic aromatic amines often associated with reductive cleavage. nih.gov Laccases are effective against phenolic compounds and can polymerize degradation products over time. nih.govresearchgate.net

Azoreductases : These enzymes specifically target the azo bond, catalyzing its reductive cleavage. This is often the initial and rate-limiting step in the biodegradation of azo dyes, breaking the molecule into smaller aromatic amines that can be further degraded by the cell. mdpi.commdpi.com

Other Oxidoreductases : Enzymes such as lignin (B12514952) peroxidases, tyrosinases, and NADH-DCIP reductases also play a significant role in the degradation process by generating radicals that can non-specifically attack the dye structure. mdpi.comijcmas.com

Table 1: Key Enzymes in the Biodegradation of Azo Dyes

Bacterial decolorization is a widely studied method for azo dye remediation. researchgate.net Bacteria can decolorize dyes through several pathways, including enzymatic metabolism, adsorption onto the cell wall, and bacterially induced precipitation. nih.govresearchgate.net The primary metabolic pathway involves the reductive cleavage of the azo bond, which breaks the chromophore and results in a loss of color. nih.gov

Following decolorization, the resulting intermediate compounds must be identified to ensure complete detoxification. The breakdown of this compound would be expected to yield metabolites derived from its parent molecules, 3,3′-Dimethylbenzidine and 4-Nonylphenol. worlddyevariety.com The formation of aromatic amines from the cleavage of the azo bond is a particular concern, as these compounds can be more toxic than the original dye. gsconlinepress.comresearchgate.net

A variety of analytical techniques are employed to track the degradation process and characterize the resulting metabolites.

Table 2: Analytical Techniques for Metabolite Analysis

Chemical Degradation Routes and Byproduct Characterization

In addition to biological and photochemical methods, chemical degradation processes can be used to treat azo dye effluents. These methods often involve powerful oxidizing agents.

Fenton Reaction : This process uses a mixture of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). nih.gov These radicals are potent oxidants capable of breaking down the complex structure of azo dyes.

Ozonation : Ozone (O₃) is another strong oxidizing agent that can react with the double bonds in the dye molecule, leading to the cleavage of the chromophore and subsequent degradation. researchgate.net

A primary concern with any degradation process is the nature of the byproducts. The breakdown of the azo linkage in dyes like this compound can release aromatic amines. gsconlinepress.com For this specific dye, the degradation could potentially release compounds related to 3,3′-dimethylbenzidine, a known hazardous substance. worlddyevariety.com Therefore, complete mineralization to harmless substances is the ultimate goal of any treatment strategy.

Environmental Distribution and Persistence Modeling for Azo Dyes

The environmental behavior of an azo dye is governed by its physicochemical properties. As a solvent dye, this compound has low water solubility and is hydrophobic. scbt.com Such dyes are characterized by high partition coefficients (Kow), meaning they are more likely to adsorb to sediment, soil, and sludge rather than remain dissolved in water. scbt.com

Key factors influencing the environmental fate of this compound include:

Persistence : Azo dyes are designed for stability, making them inherently persistent in the environment. scbt.com

Bioaccumulation : Due to their hydrophobic nature and resistance to degradation, these dyes have the potential to accumulate in organisms, posing a risk of transport through the food chain. researchgate.netgsconlinepress.com

Biodegradation Rate : The large, complex molecular structure of solvent dyes can limit their uptake by microorganisms, potentially reducing the rate of biodegradation. scbt.com

To predict the fate and removal efficiency of azo dyes in treatment systems, various modeling approaches are used. Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) are two effective methods for modeling and optimizing the complex, non-linear processes involved in dye degradation, such as the Sono-Fenton process. cabidigitallibrary.org These models help in determining the optimal conditions for parameters like pH, catalyst dosage, and temperature to achieve maximum removal efficiency.

Wastewater Treatment and Remediation Strategies for C.i. Solvent Yellow 107

Advanced Oxidation Processes (AOPs) for C.I. Solvent Yellow 107 Removal

Advanced Oxidation Processes (AOPs) are a class of chemical treatment techniques designed to eliminate organic pollutants from water and wastewater. These methods are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances. researchgate.net AOPs are considered an emerging, efficient, and eco-friendly field for treating dye effluents. The primary stages of AOPs involve the formation of these strong oxidants and their subsequent reaction with organic pollutants. Techniques such as Fenton processes, sonochemical degradation, and photocatalysis fall under this category and have been studied for the treatment of various azo dyes. researchgate.netnih.gov

Fenton and Photo-Fenton Processes

The Fenton process is an AOP that utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. This process is known for its effectiveness in removing recalcitrant organic dyes at a low cost, as it operates at room temperature and atmospheric pressure and uses relatively inexpensive chemicals. mdpi.com The primary drawback is its limitation to a narrow acidic pH range, typically between 2 and 4. mdpi.com

Table 1: Comparison of Fenton and Photo-Fenton Processes for Azo Dye Degradation Note: Data presented is representative of typical azo dye treatment, as specific studies on this compound are limited.

ParameterFenton ProcessPhoto-Fenton Process
Primary Reagents Fe²⁺, H₂O₂Fe²⁺, H₂O₂, UV Light
Optimal pH 2-42-4
Key Advantage Low cost, no external energyHigher efficiency, faster reaction
Key Disadvantage Sludge production, narrow pHHigher operational cost (UV lamps)

Sonochemical Degradation (Ultrasound-assisted)

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid. mdpi.com The collapse of these bubbles creates localized "hot spots" with extremely high temperatures and pressures, leading to the thermal decomposition of pollutants and the generation of hydroxyl radicals from water molecules. mdpi.com This method does not require the addition of other chemicals and can be effective for a variety of organic contaminants. polyu.edu.hk

The combination of ultrasound with other AOPs, such as the Fenton process (Sono-Fenton) or electrocatalysis, can lead to synergistic effects, significantly enhancing the degradation rate of dyes. polyu.edu.hkresearchgate.net Research on various azo dyes has demonstrated that ultrasound-assisted processes can achieve rapid and complete decolorization. polyu.edu.hk The efficiency of sonochemical degradation is influenced by factors like ultrasonic frequency, power, initial dye concentration, and solution pH. researchgate.net One study on the degradation of Reactive Blue 19 dye found an optimal degradation of 82.3% after 120 minutes at a pH of 3.22. civilejournal.org

Photocatalytic Degradation Using Semiconductor Catalysts

Photocatalytic degradation is an AOP that employs a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which becomes activated upon irradiation with light of sufficient energy (typically UV or visible light). banglajol.info When the semiconductor absorbs photons, electron-hole pairs are generated. nanoient.org These charge carriers migrate to the catalyst surface and react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then degrade the dye molecules. researchgate.net

This technology is considered environmentally friendly, low-cost, and capable of complete mineralization of pollutants without generating secondary pollution. researchgate.net The effectiveness of photocatalytic degradation depends on several operational parameters, including the type and concentration of the photocatalyst, solution pH, reaction temperature, and initial dye concentration. researchgate.net To improve efficiency under visible light, semiconductor catalysts can be doped with metals or non-metals or combined with other materials to form composites. mdpi.commdpi.com

Table 2: Research Findings on Photocatalytic Degradation of Azo Dyes Note: This table summarizes findings for various azo dyes to illustrate the process, as specific data for this compound is not available.

CatalystTarget Dye(s)Key Finding
TiO₂ and ZnOAcid Brown 83, Direct Blue 1Degradation follows pseudo-first-order kinetics; efficiency is dependent on pH and catalyst type. researchgate.net
Ag/Bi₂WO₆Rhodamine BPlasmonic Ag/Bi₂WO₆ showed 94% degradation, a significant increase from 52.5% with bare Bi₂WO₆. mdpi.com
TiO₂-SiO₂Methyl OrangeA composite with 25% TiO₂ in SiO₂ showed the highest removal efficiency. banglajol.info

Membrane Separation Technologies for Dye Rejection

Membrane separation is a physical process that uses a semi-permeable barrier to separate molecules of different sizes and characteristics. atira.in Pressure-driven membrane processes like ultrafiltration and nanofiltration are increasingly used for treating industrial wastewater containing dyes due to their high efficiency, simple operation, and potential for water reuse. nih.govresearchgate.net These technologies work by allowing water to pass through the membrane while retaining larger dye molecules. atira.in

Ultrafiltration and Nanofiltration Applications

Ultrafiltration (UF) and nanofiltration (NF) are both pressure-driven membrane processes, but they differ in their pore sizes and the types of molecules they can separate. UF membranes typically have larger pores and are effective at removing macromolecules and suspended solids. NF membranes have smaller pores, allowing them to reject not only larger organic molecules like dyes but also some divalent salts. nih.gov

Studies on various textile dyes have shown that NF can achieve very high color removal rates, often exceeding 95%. nih.gov The rejection of dyes is influenced by factors such as the membrane material, dye concentration, operating pressure, and the pH of the feed solution. nih.gov While highly effective, a major challenge in membrane filtration is membrane fouling, where retained particles block the membrane pores, reducing water flux over time. researchgate.net

Table 3: Performance of Nanofiltration in Dye Removal Note: The data is based on studies of different dye classes to demonstrate the general efficacy of the technology.

Dye TypeMembrane TypeOperating PressureDye Removal Efficiency
Acid RedReverse Osmosis (RO)8 bar97.2%
Acid RedNanofiltration (NF)8 bar93.77%
Reactive BlackReverse Osmosis (RO)8 bar99.58%
Reactive BlackNanofiltration (NF)8 bar95.67%
Reactive BlueReverse Osmosis (RO)8 bar99.9%
Reactive BlueNanofiltration (NF)8 bar97.0%

Adsorption Technologies for this compound Removal

Adsorption is a widely used physicochemical process for removing dyes from wastewater due to its low initial cost, simplicity of design, and ease of operation. scirp.org The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). jmaterenvironsci.com Activated carbon is one of the most effective and commonly used adsorbents because of its high porosity and large surface area. scirp.orgscirp.org

The efficiency of the adsorption process is influenced by several factors, including the properties of the adsorbent (surface area, pore size), the characteristics of the dye molecule, and the operational conditions such as pH, temperature, adsorbent dose, and initial dye concentration. jmaterenvironsci.com Research on the adsorption of various dyes onto activated carbon has shown that the process is often spontaneous. scirp.org Adsorption data for dyes frequently fits well with established isotherm models like the Langmuir or Freundlich models, which describe the equilibrium between the adsorbed and free solute. scirp.orgresearchgate.net Studies have also shown that acidic pH is often favorable for the adsorption of certain types of dyes. scirp.org

Development and Characterization of Novel Adsorbents

The quest for effective and low-cost adsorbents has led to the exploration of a wide range of materials, particularly those derived from agricultural waste and industrial byproducts. These materials are often modified to enhance their surface area and introduce functional groups that promote dye adsorption.

One area of research has focused on the use of agricultural residues. For instance, wheat straw, a readily available lignocellulosic biomass, has been modified to serve as an effective adsorbent for reactive yellow dye. The raw wheat straw is treated with a cationic surfactant, which alters its surface properties to facilitate the uptake of anionic dyes sciencepublishinggroup.com. Similarly, pea peels have been converted into a novel biochar through a process of wet impregnation with a chemical activating agent followed by pyrolysis. This process creates a microporous activated carbon with a high surface area, suitable for the adsorption of Acid Yellow 11 dye nih.gov.

Industrial byproducts and natural materials are also being repurposed for wastewater treatment. Dredging sediment, for example, has been investigated as a low-cost adsorbent for the removal of cationic dyes like crystal violet. Characterization of this material revealed a composition of clay minerals with a mesoporous structure and a relatively high surface area mdpi.com. Another study explored the use of carbonized pistachio shell magnetic nanoparticles for the removal of Metanil Yellow, demonstrating the potential of combining bio-waste with magnetic properties for easy separation of the adsorbent from the treated effluent nih.gov.

The characterization of these novel adsorbents is a critical step in understanding their adsorptive capabilities. A variety of analytical techniques are employed to determine their physical and chemical properties, as shown in the table below.

Analytical TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR)Identifies the functional groups present on the adsorbent surface, which are crucial for the dye binding process.
Scanning Electron Microscopy (SEM)Provides high-resolution images of the adsorbent's surface morphology, revealing its texture and porosity.
Brunauer–Emmett–Teller (BET) AnalysisDetermines the specific surface area, pore volume, and pore size distribution of the adsorbent, which are key parameters influencing its adsorption capacity.
X-ray Diffraction (XRD)Analyzes the crystalline structure of the adsorbent material.
Point of Zero Charge (pHpzc) DeterminationDetermines the pH at which the adsorbent surface has a net neutral charge. This is important for understanding the role of electrostatic interactions in the adsorption of charged dye molecules. For instance, the adsorption of anionic dyes is generally favored at a pH below the pHpzc.

These characterization techniques provide a comprehensive understanding of the adsorbent's properties and help in elucidating the mechanisms of dye removal.

Adsorption Kinetics and Isotherm Studies

To design an efficient adsorption system, it is essential to understand the rate at which adsorption occurs (kinetics) and the equilibrium relationship between the dye concentration in the solution and on the adsorbent surface (isotherm).

Adsorption Kinetics

The study of adsorption kinetics provides insights into the controlling mechanisms of the adsorption process, such as mass transfer and chemical reaction. Several models are used to analyze the experimental data, with the pseudo-first-order and pseudo-second-order models being the most common.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

In studies involving the adsorption of reactive yellow dye on modified wheat straw and Acid Yellow 11 on pea peel-derived activated carbon, the pseudo-second-order model was found to provide the best fit to the experimental data, suggesting that chemisorption is the dominant mechanism sciencepublishinggroup.comnih.gov.

The intraparticle diffusion model is also used to investigate the possibility of diffusion being the rate-controlling step. While it was found to be involved in the adsorption of reactive yellow dye on modified wheat straw, it was not the sole rate-limiting step sciencepublishinggroup.com.

Adsorption Isotherms

Adsorption isotherms describe how the dye molecules distribute between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are widely used to analyze this relationship.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often used to calculate the maximum adsorption capacity of an adsorbent.

Freundlich Isotherm: This model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities.

For the adsorption of reactive yellow dye on modified wheat straw, both the Langmuir and Freundlich models were found to be applicable, indicating a complex adsorption process sciencepublishinggroup.com. In the case of Metanil Yellow adsorption on carbonized pistachio shell magnetic nanoparticles, the Langmuir isotherm provided a better fit, suggesting monolayer coverage nih.gov. The adsorption of Acid Yellow 11 on pea peel-activated carbon was best described by the Freundlich and Halsey isotherm models nih.gov.

The table below summarizes the kinetic and isotherm models that best fit the adsorption of different yellow dyes on various novel adsorbents.

DyeAdsorbentBest Fit Kinetic ModelBest Fit Isotherm Model(s)
Reactive YellowModified Wheat StrawPseudo-second-orderLangmuir and Freundlich
Acid Yellow 11Pea Peel Activated CarbonPseudo-second-orderFreundlich and Halsey
Metanil YellowCarbonized Pistachio Shell Magnetic NanoparticlesPseudo-second-orderLangmuir
Eosin YellowZeolite YPseudo-second-orderFreundlich
Quinoline YellowBottom Ash and De-oiled SoyaNot SpecifiedFreundlich
Titan YellowSaccharum spontaneumPseudo-second-orderLangmuir and Freundlich
Alizarin YellowSaccharum spontaneumPseudo-second-orderLangmuir and Freundlich

These studies highlight the importance of kinetic and isotherm analysis in evaluating the performance of novel adsorbents for the removal of yellow azo dyes from wastewater.

Bio-electrochemical Treatment Systems for Azo Dye Effluents

Bio-electrochemical systems (BESs) are an emerging and sustainable technology for the treatment of industrial wastewater, including effluents containing azo dyes. These systems utilize the metabolic activity of microorganisms to catalyze the oxidation and reduction reactions responsible for the degradation of pollutants, with the potential for simultaneous energy recovery.

BESs, such as microbial fuel cells (MFCs), can be employed for the decolorization of azo dyes. In a typical MFC, electrochemically active bacteria in the anode chamber oxidize organic matter in the wastewater, releasing electrons and protons. These electrons travel through an external circuit to the cathode, where they are used to reduce an electron acceptor. In the context of azo dye treatment, the dye itself can act as the electron acceptor at the cathode, leading to the reductive cleavage of the azo bond (-N=N-), which is responsible for the color of the dye.

Research has demonstrated the feasibility of using BESs for treating various types of industrial wastewater, including those from the coffee, dairy, brewery, textile, and pharmaceutical industries researchgate.netfrontiersin.org. While specific studies on this compound are not available, the principles of bio-electrochemical degradation of azo dyes are well-established.

The performance of a BES is influenced by several factors, including the type of microbial inoculum, the composition of the wastewater, the reactor configuration, and the operating conditions. Studies have focused on isolating and utilizing novel exoelectrogenic microbial strains to improve the efficiency of electricity generation and pollutant removal nih.gov.

While the application of bio-electrochemical systems for the treatment of this compound has not been specifically reported, the existing body of research on other azo dyes suggests that this technology holds promise as an environmentally friendly and potentially energy-neutral approach for the remediation of effluents containing this compound.

Q & A

Basic: What are the standard protocols for synthesizing C.I. Solvent Yellow 107 to ensure reproducibility?

Answer:
The synthesis of this compound requires precise control of reaction parameters, including temperature (typically 60–80°C), solvent selection (e.g., non-polar solvents like toluene), and stoichiometric ratios of precursors (e.g., diazo compounds and coupling agents). Post-synthesis, characterization via HPLC (for purity assessment), NMR (structural confirmation), and mass spectrometry (molecular weight validation) is critical. To ensure reproducibility, document all steps in detail, including catalyst type, reaction duration, and purification methods (e.g., column chromatography). Experimental protocols should align with guidelines for chemical synthesis reproducibility, such as those outlined in scientific journal instructions .

Advanced: How can researchers resolve discrepancies in photostability data for this compound reported across studies?

Answer:
Discrepancies in photostability data often arise from variations in experimental conditions. To address this:

  • Standardize testing protocols : Use controlled light sources (e.g., xenon arc lamps) with calibrated intensity and wavelength ranges.
  • Control environmental factors : Maintain consistent temperature, humidity, and sample thickness during exposure.
  • Employ statistical analysis : Compare degradation kinetics using Arrhenius models or multivariate regression to isolate confounding variables.
  • Cross-validate with multiple analytical techniques : Pair UV-Vis spectroscopy with HPLC to track both spectral changes and chemical decomposition. Reference methodologies from ecotoxicological studies and photodegradation frameworks to ensure rigor .

Basic: What analytical techniques are most effective for characterizing the purity of this compound?

Answer:
Purity assessment requires a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurities at trace levels (<0.1%). Use C18 columns with acetonitrile/water gradients.
  • Nuclear Magnetic Resonance (NMR) : Identifies structural anomalies (e.g., unreacted precursors).
  • Elemental Analysis : Confirms stoichiometric consistency with theoretical values.
    Documentation should follow journal guidelines, ensuring raw data (e.g., chromatograms, spectra) are included in supplementary materials .

Advanced: What computational methods are suitable for predicting solvent interaction properties of this compound?

Answer:
Computational approaches include:

  • Density Functional Theory (DFT) : Models electronic interactions between the dye and solvents (e.g., solvation energy, dipole moments).
  • Molecular Dynamics (MD) Simulations : Predicts diffusion coefficients and aggregation behavior in non-polar solvents.
  • Quantitative Structure-Property Relationship (QSPR) : Correlates molecular descriptors (e.g., logP, polar surface area) with solubility parameters.
    Validate predictions with experimental solubility tests in solvents like hexane or xylene. Leverage databases and tools recommended in scientific search methodologies for parameter optimization .

Basic: How should researchers design experiments to assess the thermal degradation thresholds of this compound?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled temperature ramps (e.g., 10°C/min in nitrogen atmosphere).
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and decomposition enthalpies.
  • Isothermal Testing : Hold samples at fixed temperatures (e.g., 150–200°C) to determine long-term stability.
    Report degradation onset temperatures and kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method). Ensure experimental conditions are replicable per analytical chemistry standards .

Advanced: How to address conflicting reports on the ecotoxicological impact of this compound in aquatic environments?

Answer:

  • Standardized Bioassays : Use OECD guidelines (e.g., Test No. 201: Daphnia magna acute toxicity) to harmonize test organisms, exposure durations, and endpoints.
  • Environmental Fate Modeling : Apply fugacity models to predict partitioning behavior in water-sediment systems.
  • Metabolite Identification : Use LC-MS/MS to track transformation products and their toxicities.
  • Meta-Analysis : Statistically synthesize existing data to identify trends obscured by methodological variability. Reference ecological risk assessment frameworks and data reliability criteria .

Basic: What are the best practices for documenting experimental procedures involving this compound?

Answer:

  • Detailed Method Sections : Include reagent grades, instrument models (e.g., HPLC manufacturer), and software versions.
  • Raw Data Archiving : Provide chromatograms, spectral peaks, and calibration curves in supplementary materials.
  • Uncertainty Quantification : Report standard deviations, confidence intervals, and instrument detection limits.
    Follow journal-specific formatting for tables and figures, ensuring titles are self-explanatory (e.g., "Figure 1: UV-Vis absorption spectra of this compound in ethanol") .

Advanced: How can researchers optimize the spectral properties of this compound for novel applications?

Answer:

  • Structure-Property Tuning : Modify substituents (e.g., electron-withdrawing groups) to shift λmax values. Use time-dependent DFT to predict spectral shifts.
  • Solvent Engineering : Test solvent mixtures to enhance molar absorptivity (e.g., toluene with 5% DMSO).
  • Aggregation Control : Add surfactants or use sonication to prevent dye aggregation, which quenches fluorescence. Validate with fluorescence quantum yield measurements and TEM imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.